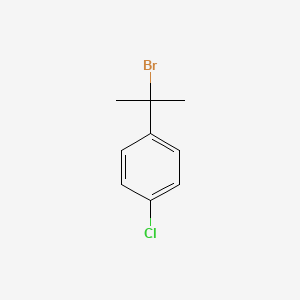

1-(2-Bromopropan-2-yl)-4-chlorobenzene

Description

1-(2-Bromopropan-2-yl)-4-chlorobenzene is a halogenated aromatic compound featuring a 4-chlorophenyl group bonded to a 2-bromopropan-2-yl substituent. Its molecular formula is C₉H₉BrCl, with a molecular weight of 232.53 g/mol. This compound is structurally characterized by a tertiary brominated carbon adjacent to the aromatic ring, which confers unique steric and electronic properties. It serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

Properties

CAS No. |

93449-07-1 |

|---|---|

Molecular Formula |

C9H10BrCl |

Molecular Weight |

233.53 g/mol |

IUPAC Name |

1-(2-bromopropan-2-yl)-4-chlorobenzene |

InChI |

InChI=1S/C9H10BrCl/c1-9(2,10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |

InChI Key |

MDWSMBKRQRJNKR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Bromopropan-2-yl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 2-bromopropane under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

1-(2-Bromopropan-2-yl)-4-chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), resulting in the formation of corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or alkanes.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions would yield 1-(2-hydroxypropan-2-yl)-4-chlorobenzene, while oxidation with potassium permanganate would produce 1-(2-oxopropan-2-yl)-4-chlorobenzene.

Scientific Research Applications

1-(2-Bromopropan-2-yl)-4-chlorobenzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated aromatic compounds.

Medicine: Research into its potential as a pharmacophore for the development of new drugs is ongoing. Its structural features may be exploited to design molecules with specific biological activities.

Industry: It is used in the manufacture of specialty chemicals, including agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-(2-Bromopropan-2-yl)-4-chlorobenzene exerts its effects depends on the specific application. In chemical reactions, the bromine and chlorine atoms act as reactive sites for nucleophilic substitution or electrophilic addition. In biological systems, the compound may interact with enzymes or receptors, influencing their activity through halogen bonding or hydrophobic interactions. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations:

Allyl bromine substituents (e.g., in 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene) enable participation in cyclization reactions, as demonstrated in Rh-catalyzed hydroacylation to form indole derivatives .

Electronic Effects :

- Electron-withdrawing groups (e.g., chlorine, fluorine) enhance electrophilic substitution resistance. For instance, (E)-1-(2-Bromo-2-fluorovinyl)-4-chlorobenzene exhibits reduced reactivity in radical pathways due to fluorine's electronegativity .

Biological Activity

1-(2-Bromopropan-2-yl)-4-chlorobenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its mechanisms of action, applications in pharmaceutical research, and relevant case studies, supported by data tables and findings from diverse sources.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈BrCl |

| CAS Number | 93449-07-1 |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

The biological activity of this compound primarily involves its interaction with various molecular targets. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of covalent bonds with nucleophiles. This property is crucial in organic synthesis and in the modification of biomolecules.

Substitution Reactions:

- The compound can undergo nucleophilic substitution, allowing it to participate in the synthesis of more complex organic molecules.

- It has been shown to form various products, including 1-(1-hydroxypropan-2-yl)-4-chlorobenzene and 4-chlorobenzoic acid through oxidation and reduction processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

A study highlighted that halogenated compounds similar to this compound showed significant antimicrobial properties against Staphylococcus aureus. The presence of bromine and chlorine substituents enhances lipophilicity, which correlates with increased antimicrobial efficacy .

Cytotoxicity Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of several cancer cell lines. For instance, analogues with para-substituents (like bromine and chlorine) exhibited moderate cytotoxicity against breast (MCF-7) and ovarian (A2780) cancer cell lines, suggesting potential therapeutic applications .

Study on Antimicrobial Properties

A high-throughput screening identified that compounds with bulky lipophilic groups exhibited a correlation between their structure and antimicrobial activity. Specifically, 4-bromo derivatives showed enhanced potency compared to their chloro counterparts .

Cytotoxicity Evaluation

In a recent evaluation involving various analogues of halogenated benzene derivatives, compounds similar to this compound demonstrated growth inhibition across multiple human cancer cell lines. The most active compounds had GI50 values ranging from 3.1 μM to >50 μM depending on the cell line tested .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.